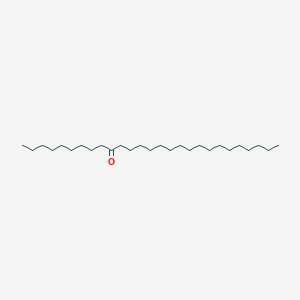
Heptacosan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Heptacosan-10-one can be synthesized through several methods, including the oxidation of heptacosane or the reduction of heptacosanoic acid. One common synthetic route involves the oxidation of heptacosane using a strong oxidizing agent such as potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of heptacosane. This process is carried out in large reactors where heptacosane is exposed to an oxidizing agent in the presence of a catalyst, often at elevated temperatures and pressures to ensure efficient conversion.
化学反応の分析
Types of Reactions: Heptacosan-10-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce heptacosanoic acid.
Reduction: It can be reduced to form heptacosanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products:
Oxidation: Heptacosanoic acid.
Reduction: Heptacosanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学的研究の応用
Heptacosan-10-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain alkanes and ketones.
Biology: Studied for its role in the cuticular waxes of plants and insects, where it contributes to the protective barrier against environmental stress.
Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other long-chain ketones and alcohols.
作用機序
The mechanism of action of heptacosan-10-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to integrate into lipid membranes, affecting their fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane transport. Additionally, its ketone group can participate in redox reactions, contributing to its antimicrobial activity.
類似化合物との比較
Heptacosan-10-one can be compared with other long-chain aliphatic ketones such as:
Nonacosan-10-one (C29H58O): Similar in structure but with two additional carbon atoms, leading to different physical properties and applications.
Pentacosan-10-one (C25H50O): Shorter by two carbon atoms, affecting its melting point and solubility.
Heptacosanol (C27H56O): The alcohol counterpart of this compound, differing in its functional group and reactivity.
Uniqueness: this compound is unique due to its specific chain length and the presence of a ketone functional group, which imparts distinct chemical and physical properties
特性
CAS番号 |
261172-94-5 |
|---|---|
分子式 |
C27H54O |
分子量 |
394.7 g/mol |
IUPAC名 |
heptacosan-10-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h3-26H2,1-2H3 |
InChIキー |
BDRZUARQSWNWBO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


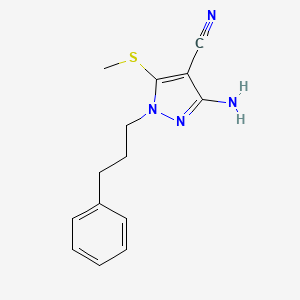
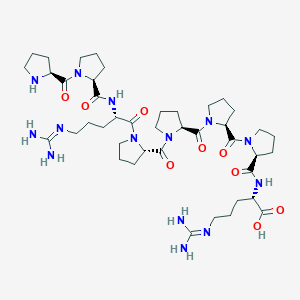
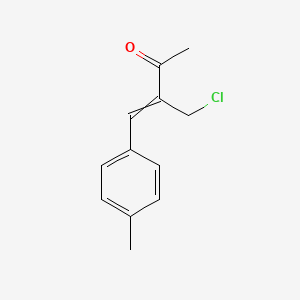
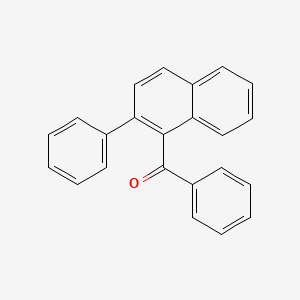

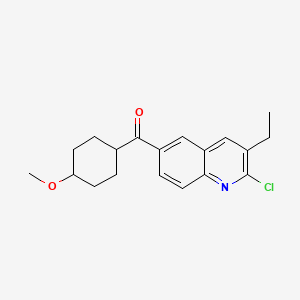
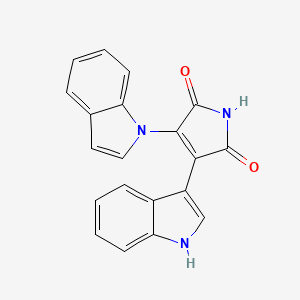
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
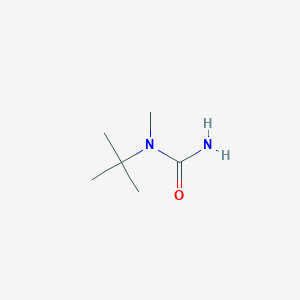
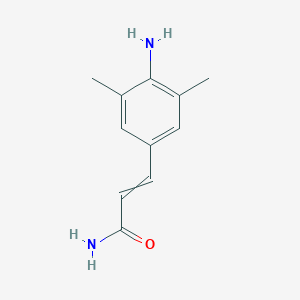
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)


![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
